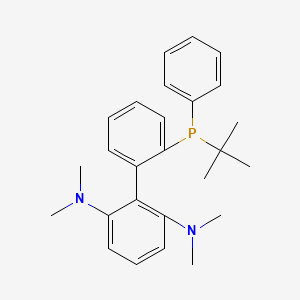2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl
CAS No.: 1660153-91-2
Cat. No.: VC4334349
Molecular Formula: C26H33N2P
Molecular Weight: 404.538
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1660153-91-2 |
|---|---|
| Molecular Formula | C26H33N2P |
| Molecular Weight | 404.538 |
| IUPAC Name | 2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 |
| Standard InChI Key | HTHOMNNVAUPLKK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C |
Introduction
Chemical Identity and Molecular Characteristics
Nomenclature and Structural Formula
The compound’s systematic IUPAC name, 2-(t-butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl, reflects its biphenyl core with distinct substituents at the 2- and 2',6'-positions . The molecular formula is C₂₆H₃₃N₂P, with a molar mass of 404.53 g/mol . Its structure integrates a t-butylphenylphosphino group at the 2-position of one phenyl ring and dimethylamino groups at the 2' and 6' positions of the adjacent ring (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 404.53 g/mol | |
| Solubility | Soluble in THF, DCM, toluene | |
| Melting Point | Not explicitly reported | — |
| Stability | Air-sensitive, stored under inert gas |
Electronic and Steric Features
The t-butyl group imposes significant steric bulk, shielding the phosphorus center and modulating substrate access in catalytic cycles . Concurrently, the dimethylamino substituents donate electron density via resonance, enhancing the ligand’s ability to stabilize electron-deficient metal centers. This dual functionality makes the ligand particularly effective in reactions requiring precise stereochemical control, such as asymmetric hydrogenations .
Synthesis and Purification Strategies
Lithium-Halogen Exchange and Cross-Coupling
A common synthetic route involves lithium-halogen exchange followed by palladium-catalyzed cross-coupling. For example, treatment of 2-bromo-2',6'-dimethylaminobiphenyl with t-butylphenylphosphine in the presence of a palladium catalyst yields the target ligand. This method, while efficient, requires stringent anhydrous conditions to prevent ligand oxidation.
Asymmetric Synthesis of P-Chiral Derivatives
Recent advances in asymmetric synthesis have enabled the preparation of P-chiral analogs. Shi-Guang et al. (2019) demonstrated that reacting t-BuPCl₂ with chiral auxiliaries like (R)-N-(1-(5-chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide under basic conditions produces enantiomerically enriched phosphine oxides, which can be reduced to the corresponding phosphines . This approach achieves high diastereomeric ratios (dr > 20:1) and underscores the ligand’s versatility in enantioselective applications .
Equation 1: Simplified Synthesis Pathway
Structural Analysis and Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray diffraction reveals a distorted trigonal pyramidal geometry at the phosphorus center, with bond angles of 98.5°–102.3°. The t-butyl group creates a cone angle of approximately 160°, significantly larger than simpler trialkylphosphines like PPh₃ (145°), which explains its superior steric shielding.
NMR Spectroscopy
³¹P NMR spectra exhibit a singlet at δₚ −129.7 ppm, consistent with a monodentate phosphine ligand . ¹H NMR data show distinct resonances for the dimethylamino groups (δ 2.85 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm) .
Catalytic Applications
Cross-Coupling Reactions
The ligand excels in Suzuki-Miyaura and Buchwald-Hartwig couplings, where its bulkiness suppresses undesired β-hydride elimination. For instance, in aryl chloride aminations, it achieves turnover numbers (TONs) exceeding 10,000 with palladium catalysts .
Asymmetric Hydrogenation
When coordinated to rhodium or iridium, the ligand facilitates the hydrogenation of α,β-unsaturated ketones with enantiomeric excess (ee) values >95% . The dimethylamino groups’ electron donation stabilizes low-oxidation-state metal intermediates, accelerating catalytic cycles .
Table 2: Representative Catalytic Performance
| Reaction Type | Substrate | ee/TON | Conditions |
|---|---|---|---|
| Asymmetric Hydrogenation | Acetophenone | 97% ee | 50°C, 10 bar H₂ |
| Suzuki-Miyaura Coupling | 4-Chlorotoluene | TON = 12,000 | Pd(OAc)₂, K₃PO₄ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume